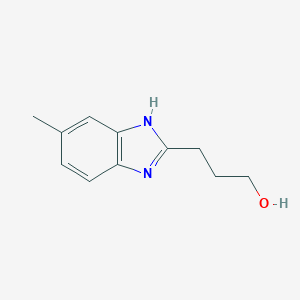

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(6-methyl-1H-benzimidazol-2-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGPUKBUCSGTCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405654 | |

| Record name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13395-19-2 | |

| Record name | 6-Methyl-1H-benzimidazole-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13395-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of bioactive compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific derivative, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for methodological choices, and the framework for robust analytical validation. This document is designed for professionals in drug discovery and development, offering field-proven insights to ensure reproducibility and scientific integrity.

Strategic Approach to Synthesis: The Phillips-Ladenburg Condensation

The synthesis of 2-substituted benzimidazoles is a well-trodden path in organic chemistry, with several established methods. For the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, the Phillips-Ladenburg reaction is the most strategically sound approach.[6] This classic method involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and is particularly effective for aliphatic acids, making it ideal for our target molecule.[7][8]

The core logic of this synthesis is the reaction between 4-methyl-benzene-1,2-diamine and 4-hydroxybutanoic acid. The reaction proceeds via acylation of one of the diamine's amino groups, followed by a thermally driven intramolecular cyclization and dehydration to form the stable, aromatic benzimidazole ring.[7]

Synthetic Workflow Diagram

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: High-level workflow for the synthesis of the target benzimidazole derivative.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each step includes checkpoints and rationales to ensure the reaction is proceeding as expected.

Materials:

-

4-Methyl-benzene-1,2-diamine (1.0 eq)

-

4-Hydroxybutanoic acid (1.1 eq)

-

4N Hydrochloric Acid (HCl)

-

Ammonium Hydroxide (NH₄OH), ~25% aqueous solution

-

Deionized Water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methyl-benzene-1,2-diamine (e.g., 10.0 g, 81.8 mmol).

-

Acidic Medium: Add 4N HCl (e.g., 80 mL) to the flask. Stir the mixture until the diamine fully dissolves, forming the hydrochloride salt. This step is crucial for activating the subsequent acylation.

-

Addition of Carboxylic Acid: Add 4-hydroxybutanoic acid (e.g., 9.35 g, 90.0 mmol, 1.1 eq) to the solution. The slight excess of the acid ensures the complete consumption of the limiting diamine reagent.

-

Condensation Reaction: Heat the mixture to reflux (approximately 100-110 °C) using an oil bath. Maintain a gentle reflux for 4-6 hours.

-

Process Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting diamine spot indicates reaction completion.

-

-

Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath. The product will likely remain dissolved as its hydrochloride salt.

-

Neutralization: Slowly add concentrated ammonium hydroxide solution dropwise to the stirred, cold reaction mixture until the pH is approximately 8-9 (test with pH paper). This deprotonates the benzimidazole nitrogen, rendering the molecule neutral and causing it to precipitate out of the aqueous solution. A thick, light-colored precipitate should form.

-

Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts (e.g., NH₄Cl).

-

Drying: Dry the crude product in a vacuum oven at 60-70 °C until a constant weight is achieved.

-

Purification (Recrystallization): Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Comprehensive Characterization and Structural Elucidation

Confirming the identity, structure, and purity of the synthesized compound is paramount. A multi-technique analytical approach provides a robust and cross-validated characterization.[9][10]

Analytical Workflow Diagram

Caption: Integrated workflow for the analytical characterization of the final product.

Spectroscopic and Physical Data

The following tables summarize the expected data from key analytical techniques used to validate the structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400 - 3200 | Broad | O-H (alcohol) stretch |

| 3200 - 3000 | Broad | N-H (imidazole) stretch |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2850 | Medium-Strong | Aliphatic C-H (CH₂) stretch |

| ~1625 | Medium | C=N (imidazole) stretch |

| ~1580, ~1460 | Medium | Aromatic C=C stretch |

| ~1275 | Strong | C-O (alcohol) stretch |

Rationale: The IR spectrum is a rapid and effective method for confirming the presence of key functional groups. The broad O-H and N-H stretches are characteristic, as are the distinct C=N and aromatic C=C vibrations of the benzimidazole core.[9][11][12]

Table 2: Predicted ¹H and ¹³C NMR Spectroscopy Data (Solvent: DMSO-d₆)

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.2 | br s | 1H | Imidazole N-H |

| ~7.40 | s | 1H | Ar-H (H-4) |

| ~7.35 | d | 1H | Ar-H (H-7) |

| ~6.95 | d | 1H | Ar-H (H-6) |

| ~4.50 | t | 1H | OH |

| ~3.50 | t | 2H | -CH₂-CH₂ -OH |

| ~2.90 | t | 2H | Benzimidazole-CH₂ -CH₂- |

| ~2.40 | s | 3H | Ar-CH₃ |

| ~1.95 | m | 2H | -CH₂-CH₂ -CH₂- |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~154.5 | C =N (C-2) |

| ~142.0, ~133.0 | Quaternary Ar-C |

| ~131.0 | Ar-C (C-5) |

| ~123.0, ~115.0, ~112.0 | Ar-C H |

| ~59.5 | -C H₂-OH |

| ~31.0 | -CH₂-C H₂-CH₂- |

| ~27.0 | Benzimidazole-C H₂- |

| ~21.5 | Ar-C H₃ |

Rationale: NMR spectroscopy provides the definitive structural proof. ¹H NMR confirms the number and connectivity of all protons, from the distinct aromatic signals of the 5-methyl substituted ring to the aliphatic chain protons. ¹³C NMR complements this by identifying all unique carbon environments, most notably the downfield C=N carbon (C-2) characteristic of the benzimidazole ring.[13][14]

Mass Spectrometry and Physical Properties

-

High-Resolution Mass Spectrometry (HRMS): This technique provides an exact mass, confirming the elemental composition.

-

Molecular Formula: C₁₁H₁₄N₂O

-

Calculated Molecular Weight: 190.1106 g/mol

-

Expected [M+H]⁺: 191.1184

-

-

Melting Point (MP): A sharp melting point is a strong indicator of high purity. The literature value should be compared against the experimentally determined range.

-

Thin-Layer Chromatography (TLC): A single spot observed in multiple solvent systems provides further evidence of the sample's purity.

Relevance and Applications in Drug Development

The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact readily with a variety of biological macromolecules.[4] This has led to the development of numerous FDA-approved drugs for a wide range of therapeutic areas.[15][16]

The synthesized molecule, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, serves as an excellent starting point for further drug discovery efforts:

-

Scaffold for Libraries: The terminal hydroxyl group is a prime site for chemical modification (e.g., esterification, etherification) to generate a library of related compounds.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing analogs and evaluating their biological activity, researchers can develop a robust SAR to optimize potency and selectivity for a specific biological target.

-

Improved Pharmacokinetics: The propanol side chain can influence the compound's solubility and overall pharmacokinetic profile, which can be fine-tuned through further derivatization.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol via the Phillips-Ladenburg condensation. We have provided a comprehensive framework for its characterization, emphasizing the use of orthogonal analytical techniques to ensure the unequivocal confirmation of its structure and purity. The principles and protocols outlined herein are grounded in established chemical literature and are designed to be directly applicable in a modern research and development setting, empowering scientists to confidently synthesize and validate this and other valuable benzimidazole derivatives for advancement in drug discovery programs.

References

-

AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Retrieved from [Link]

-

CoLab. (2010, September 15). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

PubMed. (n.d.). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 6). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Retrieved from [Link]

-

ResearchGate. (2023, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Retrieved from [Link]

-

Biosciences Biotechnology Research Asia. (2023, June 26). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]

-

MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Retrieved from [Link]

-

ResearchGate. (2016, August 13). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Retrieved from [Link]

-

Bentham Science. (n.d.). Synthesis and Medicinal Applications of Benzimidazoles: An Overview. Retrieved from [Link]

-

Preprints.org. (2022, December 10). Current Achievements of Benzimidazole: A Review. Retrieved from [Link]

-

SlideShare. (n.d.). Practical Experiment 1: Benzimidazole from orthophenylene diamine. Retrieved from [Link]

-

Semantic Scholar. (2021, August 11). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Retrieved from [Link]

-

ResearchGate. (2022, July 6). DESIGN SYNTHESIS CHARACTERIZATION OF 2- SUBSTITUTED BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the.... Retrieved from [Link]

-

Royal Society of Chemistry. (1961). 455. The infrared spectra of some simple benzimidazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). FT‐IR spectra of benzimidazole‐containing imide oligomers: (a).... Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzimidazole and the complexes. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]

-

Current Trends in Pharmacy and Pharmaceutical Chemistry. (n.d.). Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Retrieved from [Link]

-

NXY Chemicals. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol,13395-19-2. Retrieved from [Link]

-

ResearchGate. (2012, October 16). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

MDPI. (n.d.). 3-[(1H-Benzo[d][7][8][15]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

Spectroscopic data. (n.d.). 3-[1-(3-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-((2-chloromethyl-1-methyl-1H-benzimidazole-5-carbonyl)-pyridine-2-yl-amino)-propionic acid ethyl ester. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. adichemistry.com [adichemistry.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, characterization and biological evaluation of benzimidazoles and its derivatives | PPT [slideshare.net]

- 11. 455. The infrared spectra of some simple benzimidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 16. ijpsjournal.com [ijpsjournal.com]

A Comprehensive Spectroscopic and Synthetic Guide to 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the spectroscopic characteristics of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. Although experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to present a comprehensive, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide outlines a robust synthetic protocol and the requisite experimental methodologies for acquiring and validating the spectroscopic data, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole moiety is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds, including the antiulcer drug omeprazole and the anthelmintic agent albendazole. Its ability to engage in hydrogen bonding and π-stacking interactions makes it a versatile pharmacophore in drug design. The title compound, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, combines this important heterocycle with a flexible propanol sidechain, presenting opportunities for further functionalization and exploration of its therapeutic potential. An in-depth understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of subsequent chemical modifications.

Synthetic Pathway: A Reliable Route to 2,5-Disubstituted Benzimidazoles

The synthesis of 2-substituted benzimidazoles is most commonly achieved through the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1] This approach, often referred to as the Phillips-Ladenburg reaction, provides a straightforward and high-yielding route to the desired product.[2]

Proposed Synthetic Protocol

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol can be efficiently carried out by the condensation of 4-methyl-1,2-phenylenediamine with 4-hydroxybutanoic acid (or its lactone form, γ-butyrolactone) under acidic conditions.

Reaction Scheme:

Figure 1: Proposed synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-1,2-phenylenediamine (1.0 eq) and 4-hydroxybutanoic acid (1.1 eq).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as 4 M hydrochloric acid or p-toluenesulfonic acid (p-TsOH).[1] The acid protonates the carbonyl group of the carboxylic acid, activating it for nucleophilic attack by the diamine.

-

Reflux: Heat the reaction mixture to reflux (typically in a high-boiling solvent like water or ethanol, or neat) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) to precipitate the product.

-

Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Spectroscopic Characterization: A Predictive Analysis

The following sections provide a detailed prediction and interpretation of the NMR, IR, and MS spectra of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. These predictions are based on established spectroscopic principles and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Data |

| ~12.2 | br s | 1H | N-H | The benzimidazole N-H proton is typically deshielded and appears as a broad singlet. In 2,5-dimethyl-1H-benzimidazole, this proton appears around 12.04 ppm.[1] |

| ~7.3-7.5 | m | 2H | Ar-H | Aromatic protons on the benzimidazole ring. The methyl substitution will lead to a complex splitting pattern. |

| ~7.0 | d | 1H | Ar-H | Aromatic proton ortho to the methyl group. |

| ~4.5 | t | 1H | O-H | The hydroxyl proton signal is often a triplet due to coupling with the adjacent CH₂ group, but can be broad and exchangeable with D₂O. |

| ~3.5 | q | 2H | CH ₂-OH | The methylene group attached to the hydroxyl group will be a quartet (or triplet of triplets if coupled to the OH proton). |

| ~2.9 | t | 2H | Benzimidazole-CH ₂ | The methylene group adjacent to the benzimidazole ring will be a triplet. In a similar propanoyl-linked benzimidazole, this signal appears around δ 3.20 ppm.[3] |

| ~2.4 | s | 3H | Ar-CH ₃ | The aromatic methyl group will appear as a sharp singlet. |

| ~2.0 | p | 2H | -CH₂-CH ₂-CH₂- | The central methylene group of the propyl chain will be a pentet (or multiplet). |

The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Data |

| ~155 | C2 (Benzimidazole) | The C2 carbon of the benzimidazole ring is significantly deshielded. |

| ~130-140 | Quaternary Ar-C | Aromatic carbons of the benzimidazole ring. |

| ~110-125 | Ar-CH | Aromatic carbons with attached protons. |

| ~60 | C H₂-OH | The carbon bearing the hydroxyl group is typically found in this region. |

| ~30 | Benzimidazole-C H₂ | Aliphatic carbons in the propyl chain. |

| ~28 | -CH₂-C H₂-CH₂- | Aliphatic carbons in the propyl chain. |

| ~21 | Ar-C H₃ | The aromatic methyl carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale and Comparative Data |

| 3200-3500 (broad) | O-H stretch | Alcohol | Alcohols show a characteristic broad absorption in this region due to hydrogen bonding.[4] |

| ~3100-3000 | N-H stretch | Benzimidazole | The N-H stretching vibration in benzimidazoles is often observed in this region. |

| ~3000-2850 | C-H stretch | Alkyl | C-H stretching of the propyl and methyl groups. |

| ~1620 | C=N stretch | Imidazole | The C=N stretching of the imidazole ring. |

| ~1450 | C=C stretch | Aromatic | Aromatic ring stretching vibrations. |

| 1050-1260 | C-O stretch | Primary Alcohol | The C-O stretch of the primary alcohol.[4] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 190, corresponding to the molecular formula C₁₁H₁₄N₂O. In many benzimidazole derivatives, the molecular ion is the base peak.[5]

-

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 172 due to the loss of a water molecule from the alcohol.

-

Loss of C₃H₇O: A peak at m/z = 131 corresponding to the cleavage of the propanol side chain, leaving the 5-methylbenzimidazole fragment.

-

Loss of CH₃: A peak at m/z = 175 due to the loss of the methyl group.

-

Benzimidazole Ring Fragmentation: Subsequent fragmentation of the benzimidazole ring can lead to the loss of HCN (27 Da).[5]

-

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reliable data, the following standardized protocols should be followed.

Sample Preparation

-

NMR: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.

-

MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

Instrumentation and Data Acquisition

Figure 2: Workflow for synthesis and spectroscopic analysis.

-

NMR: A 400 MHz or higher field NMR spectrometer is recommended for good resolution. Standard pulse programs for ¹H, ¹³C, and, if necessary, 2D correlation experiments (COSY, HSQC) should be utilized.

-

IR: A Fourier Transform Infrared (FT-IR) spectrometer should be used to record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

MS: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the molecular formula.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. The presented data, derived from established chemical principles and comparative analysis of related structures, offers a robust framework for researchers engaged in the synthesis and characterization of this and similar benzimidazole derivatives. The detailed protocols for synthesis and analysis are designed to ensure the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

-

Rashid, M., Husain, A., Mishra, R., Ahmed, N., & Siddique, N. A. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. [Link]

- Hida, R., Robert, J., & Luu-Duc, C. (1994). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Spectroscopy Letters, 27(1), 35-42.

- Pasha, M. A., & Jayashankara, V. P. (2006). Synthesis of 2-substituted benzimidazoles by reaction of o-phenylenediamine with aldehydes in the presence of Sc(OTf)₃. Journal of Chemical Research, 2006(11), 713-714.

- Ghoneim, A. M., & El-Telbani, E. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-72.

-

LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

- Bhandari, S., & Singh, S. (2019). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 3(2), 1-10.

-

Dubey, R., & Moorthy, N. S. H. N. (2007). Microwave assisted synthesis of 2-substituted benzimidazoles. Chemical and Pharmaceutical Bulletin, 55(1), 115-117. [Link]

-

Al-Ostath, A. I., Al-Amri, A. M., & El-Faham, A. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(6), 3145-3151. [Link]

Sources

- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. scispace.com [scispace.com]

A Technical Guide to the Crystal Structure Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and Related Bioactive Scaffolds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and data interpretation central to the crystal structure analysis of benzimidazole derivatives, with a specific focus on the principles applicable to 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. While a public crystal structure for this specific molecule is not available in crystallographic databases as of the time of this writing, this document will leverage data from closely related, structurally characterized benzimidazoles to illustrate the complete analytical workflow. The protocols and interpretations detailed herein are directly transferable to the analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol upon successful crystallization.

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Understanding the three-dimensional structure of these molecules at the atomic level through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing drug-target interactions, and guiding rational drug design.

Synthesis and Crystallization: The Gateway to Atomic Resolution

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

The synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol would typically proceed via a condensation reaction between 4-methyl-1,2-phenylenediamine and γ-butyrolactone or a related C4 carboxylic acid derivative. This established route for benzimidazole synthesis is adaptable for creating a diverse library of substituted analogs.[3]

Experimental Protocol: Synthesis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (Illustrative)

-

Reaction Setup: To a round-bottom flask charged with 4-methyl-1,2-phenylenediamine (1.0 eq), add polyphosphoric acid (PPA) as both a solvent and a catalyst.

-

Reagent Addition: Slowly add γ-butyrolactone (1.1 eq) to the mixture while stirring.

-

Thermal Cyclization: Heat the reaction mixture to 150-160 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure product.

Crystallization Strategies

Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Common Crystallization Techniques for Benzimidazole Derivatives:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, acetonitrile) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[4][5]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystal growth.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to supersaturation and crystallization.

The morphology of the resulting crystals can vary from needles to plates to blocks. For single-crystal X-ray diffraction, well-formed crystals with dimensions of at least 0.1 mm in all directions are ideal.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once suitable crystals are obtained, they are subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[6] The diffractometer rotates the crystal through a series of angles while a detector records the positions and intensities of the diffracted X-ray beams.

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A selected crystal is mounted on a cryoloop and flash-cooled in a stream of cold nitrogen gas.

-

Diffractometer Setup: The crystal is centered on a single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).

-

Data Acquisition: A series of diffraction images are collected as the crystal is rotated. The data collection strategy is optimized to ensure a complete and redundant dataset.

-

Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects. This step is typically performed using software like CrysAlisPro or SAINT.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, often with software packages like SHELXT or SIR.[7]

-

Structure Refinement: The initial model is then refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[6] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

The quality of the final refined structure is assessed by several crystallographic R-factors, with lower values indicating a better fit to the data.

Structural Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol: A Hypothetical Case Study

Based on the analysis of related benzimidazole structures, we can predict the likely structural features of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Predicted Crystallographic Parameters

The following table presents hypothetical but plausible crystallographic data for the title compound, derived from known structures of similar molecules.

| Parameter | Hypothetical Value for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol |

| Chemical Formula | C₁₁H₁₄N₂O |

| Formula Weight | 190.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 10.2 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1000 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.26 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| F(000) | 408 |

Molecular Geometry and Conformation

The benzimidazole ring system is expected to be essentially planar. The propanol substituent at the 2-position will exhibit conformational flexibility. The torsion angles around the C-C bonds of the propyl chain will determine the overall shape of the molecule. Intramolecular hydrogen bonding between the alcohol proton and one of the benzimidazole nitrogen atoms is possible and would influence the conformation.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be governed by a network of intermolecular interactions. For 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, the following interactions are anticipated:

-

Hydrogen Bonding: The N-H of the benzimidazole and the O-H of the propanol group are strong hydrogen bond donors. The nitrogen atoms of the benzimidazole ring are hydrogen bond acceptors. A robust network of N-H···N, O-H···N, and/or O-H···O hydrogen bonds is expected to be a dominant feature of the crystal packing.[4]

-

π-π Stacking: The planar benzimidazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure.[4]

-

C-H···π Interactions: Weak C-H···π interactions between the alkyl protons and the aromatic rings may also contribute to the overall packing efficiency.[4]

Visualizing the Structure: From Data to Insight

Graphical representation of the crystal structure is essential for its interpretation.

Asymmetric Unit and Thermal Ellipsoids

An ORTEP (Oak Ridge Thermal Ellipsoid Plot) style diagram is commonly used to visualize the asymmetric unit of the crystal structure. The ellipsoids represent the thermal motion of the atoms.

Caption: Hypothetical molecular structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Crystal Packing and Hydrogen Bonding Network

Visualizing the unit cell and the network of intermolecular interactions provides insights into the solid-state properties of the compound.

Caption: Intermolecular interactions in the crystal lattice.

Conclusion: The Power of Structural Insight in Drug Development

The crystal structure analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, and benzimidazoles in general, provides invaluable information for drug development. It confirms the chemical identity and constitution of the synthesized molecule, reveals its preferred conformation and tautomeric form in the solid state, and elucidates the intricate network of non-covalent interactions that govern its crystal packing. This detailed structural knowledge is a cornerstone for understanding the physicochemical properties of the compound, such as solubility and stability, and is indispensable for the structure-based design of new and more potent therapeutic agents.

References

-

Crystal Structure of 1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one. Revue Roumaine de Chimie. Available at: [Link]

-

(PDF) 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. ResearchGate. Available at: [Link]

-

Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid. National Institutes of Health. Available at: [Link]

-

1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate. National Institutes of Health. Available at: [Link]

-

1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate–1,3-bis(1H-benzimidazol-2-yl)propane–ethyl acetate (2/1/2.94): co-crystallization between a salt, a neutral molecule and a solvent. National Institutes of Health. Available at: [Link]

-

X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. Semantic Scholar. Available at: [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. National Institutes of Health. Available at: [Link]

-

Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. Royal Society of Chemistry. Available at: [Link]

-

Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. MDPI. Available at: [Link]

-

Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. National Institutes of Health. Available at: [Link]

-

Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry. Available at: [Link]

- Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents.

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google Patents [patents.google.com]

- 4. Crystal structure, Hirshfeld and electronic transition analysis of 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-[3-(1H-Benzimidazol-2-yl)propyl]-1H-benzimidazol-3-ium 3,4,5-trihydroxybenzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the frequent challenge of data scarcity for novel compounds, this document synthesizes available predicted data, information from structurally similar compounds, and established analytical methodologies. It is designed to serve as a foundational resource for researchers, offering insights into the compound's identity, key physicochemical parameters, and practical, field-proven experimental protocols for their determination. The guide emphasizes the causal relationships behind experimental choices and provides a framework for generating robust, reliable data in the laboratory.

Introduction: The Significance of Benzimidazole Scaffolds

The benzimidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its unique structural features, including its aromaticity, hydrogen bonding capabilities, and ability to interact with various biological targets, have led to its incorporation into a wide range of therapeutics. Understanding the physicochemical properties of novel benzimidazole derivatives, such as 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, is a critical first step in the drug discovery and development cascade. These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately influencing its efficacy and safety. This guide provides an in-depth analysis of this specific compound, offering both theoretical and practical insights for the research scientist.

Compound Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

Chemical Structure:

Figure 1: Chemical structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol | - |

| CAS Number | 13395-19-2 | [1][2] |

| Molecular Formula | C₁₁H₁₄N₂O | [3] |

| Molecular Weight | 190.24 g/mol | - |

| Canonical SMILES | CC1=CC2=C(C=C1)NC(=N2)CCCO | - |

| InChI | InChI=1S/C11H14N2O/c1-8-4-5-9-10(7-8)13-11(12-9)3-2-6-14/h4-5,7,14H,2-3,6H2,1H3,(H,12,13) | - |

Core Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. It is important to note that experimental data for this specific molecule is limited, and therefore some values are based on computational predictions or data from structurally related compounds.

Table 2: Physicochemical Properties

| Property | Value | Method | Source/Rationale |

| Physical State | Solid | - | Based on related benzimidazole compounds[4] |

| Melting Point | Not available (predicted to be in the range of 100-150 °C) | Prediction | Based on melting points of similar structures like 5-Methylbenzimidazole (114-117 °C)[5] |

| Boiling Point | Not available (predicted >300 °C) | Prediction | High boiling points are characteristic of benzimidazoles due to hydrogen bonding and aromatic stacking. |

| pKa (most basic) | Not available (predicted ~5-6) | Prediction | The imidazole nitrogen is basic. The pKa of benzimidazole is 5.5. The alkyl and alcohol groups are expected to have a minor electronic effect. |

| LogP (Octanol/Water) | 1.40 | Predicted | [1] |

| Aqueous Solubility | Not available (predicted to be low to moderate) | Prediction | The presence of the polar alcohol group should enhance water solubility compared to the parent benzimidazole, but the overall lipophilic character suggests it will not be highly soluble. |

| Organic Solvent Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | Prediction | Based on general solubility trends of benzimidazole derivatives.[6] |

Experimental Protocols for Physicochemical Characterization

To obtain definitive data, rigorous experimental determination is essential. The following section outlines standard, reliable protocols for key physicochemical parameters.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[6]

Principle: An excess of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Experimental Workflow:

Figure 2: Workflow for solubility determination by the shake-flask method.

Detailed Steps:

-

Preparation: To a series of glass vials, add an excess amount of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to reach equilibrium. It is advisable to determine the time to equilibrium by sampling at various time points until the concentration plateaus.

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated analytical method. Analyze the concentration of the compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Principle: The compound is dissolved in a suitable solvent (often with a co-solvent for solubility), and the pH of the solution is monitored as a strong acid or base titrant is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.

Experimental Workflow:

Figure 3: Workflow for pKa determination by potentiometric titration.

Detailed Steps:

-

Instrument Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol and dissolve it in a known volume of deionized water. A co-solvent such as methanol or DMSO may be necessary to ensure complete dissolution.

-

Titration: Place the solution in a thermostatted vessel and immerse the calibrated pH electrode. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. Specialized software can be used to accurately determine the inflection points and calculate the pKa.

Spectral Characterization

Table 3: Predicted Spectral Data

| Technique | Expected Key Features |

| ¹H-NMR | - Aromatic protons: Signals in the range of 7.0-7.8 ppm. The methyl group on the benzene ring will likely cause a splitting pattern that deviates from a simple substituted benzene. - Aliphatic protons: Methylene protons of the propanol chain will appear as multiplets in the range of 2.0-4.0 ppm. The terminal CH₂-OH protons will be the most downfield of the aliphatic signals. - NH proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O. - OH proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - Methyl protons: A singlet around 2.4 ppm. |

| ¹³C-NMR | - Aromatic carbons: Signals in the range of 110-150 ppm. - C2 of benzimidazole: A characteristic signal around 150-155 ppm. - Aliphatic carbons: Signals for the three methylene carbons of the propanol chain will appear in the range of 20-70 ppm. - Methyl carbon: A signal around 20 ppm. |

| FT-IR (KBr) | - N-H stretch: A broad band in the region of 3200-3500 cm⁻¹. - O-H stretch: A broad band, likely overlapping with the N-H stretch, in the 3200-3600 cm⁻¹ region. - C-H stretch (aromatic): Signals just above 3000 cm⁻¹. - C-H stretch (aliphatic): Signals just below 3000 cm⁻¹. - C=N and C=C stretching (aromatic): Multiple bands in the 1450-1650 cm⁻¹ region. - C-O stretch: A strong band in the 1000-1200 cm⁻¹ region. |

| Mass Spectrometry (ESI+) | - [M+H]⁺: Expected at m/z 191.12. |

Safety and Handling

No specific safety data sheet (SDS) is available for 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. However, based on the SDS for structurally related benzimidazole derivatives, the following precautions should be taken.[11][12][13][14]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[11][12]

-

Precautionary Statements:

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[12]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[12]

-

If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[14]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[14]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[14]

It is imperative to consult the specific Safety Data Sheet that should be provided by the supplier before handling this compound.

Conclusion and Future Directions

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. While a foundational understanding can be gleaned from the available data and comparisons with related structures, it is evident that further experimental work is required for a complete and accurate characterization. Researchers are strongly encouraged to utilize the outlined experimental protocols to determine the precise values for melting point, pKa, and solubility in various relevant media. This empirical data will be invaluable for the progression of this compound through the drug discovery pipeline, enabling more accurate predictions of its in vivo behavior and facilitating its development as a potential therapeutic agent.

References

-

Loba Chemie. (2016, April 29). BENZIMIDAZOLE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

MDPI. (2023, November 28). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. Retrieved from [Link]

-

NX71478. (n.d.). 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol,13395-19-2. Retrieved from [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(103), 59653-59660. Retrieved from [Link]

-

El Kihel, A., et al. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Arabian Journal of Chemistry, 5(2), 221-225. Retrieved from [Link]

-

ResearchGate. (2012). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Retrieved from [Link]

-

Ali, A., et al. (2016). Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. Journal of Chemical and Pharmaceutical Research, 8(8), 984-990. Retrieved from [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1656-1666. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-[1-(3-methyl-benzyl)-1H-benzoimidazol-2-yl]-propan-1-ol. Retrieved from [Link]

-

Rashid, M., et al. (2012). 1-(1H-Benzimidazol-2-yl)-3-[5-(trichloromethyl)-1,3,4-oxadiazol-2-yl]propan-1-one. Molbank, 2012(3), M766. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methylbenzimidazole. Retrieved from [Link]

-

ResearchGate. (2010). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

Sources

- 1. You are being redirected... [hit2lead.com]

- 2. 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol DiscoveryCPR 13395-19-2 [sigmaaldrich.com]

- 3. 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol,13395-19-2 [rovathin.com]

- 4. 3-[(5-methyl-1H-benzimidazol-2-yl)amino]propan-1-ol | 302812-86-8 [sigmaaldrich.com]

- 5. 5-Methylbenzimidazole | C8H8N2 | CID 11979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

Solubility and stability studies of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

An In-Depth Technical Guide to the Solubility and Stability of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The successful development of a new chemical entity into a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the solubility and stability of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a novel benzimidazole derivative. As a senior application scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and well-validated approach to characterization. The principles and protocols detailed herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established best practices within the pharmaceutical industry.

Introduction: The Critical Role of Solubility and Stability in Drug Development

3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, as a member of the benzimidazole class, holds potential therapeutic value. However, like many heterocyclic compounds, it is anticipated to exhibit limited aqueous solubility. Poor solubility can significantly hinder oral bioavailability, leading to suboptimal drug exposure and therapeutic efficacy.[1][2] Therefore, a precise characterization of its solubility profile is a prerequisite for effective formulation development.

Simultaneously, the chemical stability of an active pharmaceutical ingredient (API) is paramount to ensure its safety, efficacy, and shelf-life. Stability studies are designed to elucidate how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[3] This guide will detail the necessary steps to comprehensively assess both the solubility and stability of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Solubility Characterization: A Multi-faceted Approach

The solubility of a drug substance is not a single value but is influenced by various factors, most notably pH. A thorough investigation involves determining both kinetic and thermodynamic solubility to inform different stages of drug development.[4][5][6]

Biopharmaceutics Classification System (BCS)

A foundational framework for classifying drug substances is the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.[7][8][9][10] Determining the BCS class of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol early in development is crucial for guiding formulation strategies.[10][11]

-

Class I: High Solubility, High Permeability

-

Class II: Low Solubility, High Permeability

-

Class III: High Solubility, Low Permeability

-

Class IV: Low Solubility, Low Permeability

A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[7]

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium solubility of a compound in a saturated solution. It is a critical parameter for lead optimization and preformulation studies.[5][6][12]

-

Kinetic Solubility: This measures the concentration of a compound that can be dissolved in a solvent system under specific, non-equilibrium conditions, often involving the addition of a concentrated stock solution (e.g., in DMSO) to an aqueous buffer. It is a higher-throughput assay commonly used in early drug discovery for screening purposes.[4][5][12][13] Kinetic solubility data can sometimes overestimate the true solubility due to the formation of supersaturated solutions or amorphous precipitates.[4]

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility and is considered the gold standard.

Protocol:

-

Add an excess amount of solid 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol to a series of vials containing aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.

-

Agitate the vials at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect for the presence of undissolved solid material.

-

Filter or centrifuge the samples to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This method is suitable for rapid screening of a large number of compounds.

Protocol:

-

Prepare a high-concentration stock solution of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol in dimethyl sulfoxide (DMSO).

-

Add a small volume of the DMSO stock solution to a series of aqueous buffers with varying pH values in a multi-well plate.

-

Shake the plate for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of the samples using a nephelometer to detect precipitation.

-

Alternatively, filter the samples and analyze the filtrate by HPLC-UV or LC-MS/MS to determine the concentration of the dissolved compound.[13]

Data Presentation: Solubility Profile

The results of the solubility studies should be summarized in a clear and concise table.

| pH of Buffer | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µg/mL) |

| 1.2 | ||

| 4.5 | ||

| 6.8 | ||

| 7.4 |

Note: The values in this table are placeholders and would be populated with experimental data.

Strategies for Solubility Enhancement

If 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol is found to have low solubility (likely a BCS Class II or IV compound), several formulation strategies can be employed to improve its dissolution and bioavailability.[14][15]

-

pH adjustment: Utilizing excipients that create a micro-pH environment where the drug is more soluble.[15]

-

Solid Dispersions: Dispersing the amorphous drug in a polymer carrier.[1][2][14]

-

Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin cavity to increase its apparent solubility.[15][16]

-

Use of Surfactants: Incorporating surfactants to enhance the wetting and solubilization of the drug.[15]

-

Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles to improve the dissolution rate.

Stability Assessment: Ensuring Product Quality and Shelf-Life

Stability testing is a critical component of drug development, mandated by regulatory agencies to ensure the safety and efficacy of the final product.[3][17][18][19] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[3][17][18]

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which helps in establishing degradation pathways and developing stability-indicating analytical methods.[20][21][22][23][24] These studies involve exposing the API to conditions more severe than those used in accelerated stability testing.[22]

Mandatory Stress Conditions (as per ICH Q1A(R2)): [3]

-

Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature.

-

Basic Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.

-

Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

-

Thermal Degradation: e.g., stored at 60°C.

-

Photostability: Exposed to a combination of UV and visible light as per ICH Q1B guidelines.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to resolve the intact drug from its degradation products. HPLC is the most common technique for this purpose. The method must be able to accurately quantify the decrease in the concentration of the active ingredient over time.

Formal Stability Studies

Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period.[3] The storage conditions are dictated by the climatic zone for which the product is intended.

Long-Term and Accelerated Stability Conditions (for Climatic Zones I and II): [3]

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term studies) and analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.

Visualization of Workflows

Solubility Assessment Workflow

Caption: Workflow for Solubility Characterization.

Stability Study Workflow

Sources

- 1. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. database.ich.org [database.ich.org]

- 4. ovid.com [ovid.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. biorelevant.com [biorelevant.com]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 14. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]

- 15. senpharma.vn [senpharma.vn]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 17. scribd.com [scribd.com]

- 18. ICH Official web site : ICH [ich.org]

- 19. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 20. researchgate.net [researchgate.net]

- 21. ajrconline.org [ajrconline.org]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biomedres.us [biomedres.us]

- 24. ajrconline.org [ajrconline.org]

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

Abstract

This in-depth technical guide provides a comprehensive framework for the quantum chemical analysis of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known for their diverse pharmacological activities, and computational methods offer a powerful lens to elucidate their electronic structure, reactivity, and potential biological interactions.[1] This document serves as a practical protocol for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and step-by-step application of Density Functional Theory (DFT) to characterize this molecule. We will explore geometry optimization, vibrational frequency analysis, and the prediction of key molecular properties, thereby establishing a foundational computational dataset for future structure-activity relationship (SAR) studies.

Introduction: The Rationale for Computational Scrutiny

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The specific molecule of interest, 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol (CAS No: 13395-19-2), possesses functional groups that suggest potential hydrogen bonding capabilities and a defined conformational landscape. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum level is paramount for predicting its behavior in a biological environment.

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust and cost-effective means to obtain this information.[2][3] DFT allows for the accurate prediction of molecular geometries, vibrational spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.[4][5][6] This guide will delineate a comprehensive computational protocol for the thorough investigation of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol.

Theoretical Framework: Selecting the Right Tools for the Job

The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule of this nature, a balance between computational cost and accuracy is essential.

Density Functional Theory (DFT) and the B3LYP Functional

Density Functional Theory has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its favorable accuracy-to-cost ratio.[7][8] Instead of solving the complex many-electron wavefunction, DFT determines the energy of a molecule based on its electron density.[9]

For this study, we select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects, a known shortcoming of pure DFT functionals. This functional has a long-standing track record of providing reliable results for a wide range of organic molecules and their properties.

The 6-311++G(d,p) Basis Set: A Flexible Description of Electron Distribution

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. We will employ the 6-311++G(d,p) basis set for the following reasons:

-

Triple-Zeta Valence (6-311G): This provides a flexible description of the valence electrons, which are most involved in chemical bonding and reactivity.

-

Diffuse Functions (++): The "++" indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing the behavior of electrons that are far from the nucleus, which is important for molecules with lone pairs and for calculating properties like electron affinity and proton affinity.

-

Polarization Functions (d,p): The "(d,p)" signifies the inclusion of d-type polarization functions on heavy atoms and p-type polarization functions on hydrogen atoms. These functions allow for the distortion of atomic orbitals, which is essential for describing the anisotropic nature of chemical bonds. The 6-311++G(d,p) basis set is known to provide a good balance of accuracy and computational efficiency for organic molecules.[10]

Experimental Protocol: A Step-by-Step Computational Workflow

This section details the practical steps for performing the quantum chemical calculations on 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol using the Gaussian suite of programs.[11][12][13]

Molecular Structure Construction

The initial step involves building the 3D structure of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol. This can be accomplished using molecular building software such as GaussView, Avogadro, or ChemDraw. It is crucial to ensure the correct connectivity and stereochemistry. A preliminary geometry optimization using a lower level of theory or molecular mechanics can provide a reasonable starting structure.

Geometry Optimization

The goal of geometry optimization is to find the minimum energy structure of the molecule on the potential energy surface.[14][15][16] This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached.

Gaussian Input File for Geometry Optimization:

-

%nprocshared=4 and %mem=8GB specify the computational resources to be used.

-

%chk=molecule_opt.chk creates a checkpoint file for restarting the calculation or for subsequent analyses.

-

#p B3LYP/6-311++G(d,p) Opt specifies the theory (B3LYP), basis set (6-311++G(d,p)), and the type of calculation (Optimization).

-

Molecule Specification is a placeholder for the title of the calculation.

-

0 1 represents the charge (0) and spin multiplicity (1) of the molecule.

-

The subsequent lines contain the Cartesian coordinates of each atom.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation should be performed at the same level of theory.[17][18][19][20][21] This serves two critical purposes:

-

Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point.

-

Prediction of Vibrational Spectra: The calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model.

Gaussian Input File for Frequency Calculation:

The optimized coordinates from the previous step should be used as the input geometry.

Data Analysis and Interpretation: From Raw Data to Chemical Insight

The output files from the Gaussian calculations contain a wealth of information. This section outlines the key analyses to be performed.

Structural Parameters

The optimized geometry provides bond lengths, bond angles, and dihedral angles. These can be compared with experimental data if available, or with data for similar molecules to assess the accuracy of the calculation.

Table 1: Selected Optimized Geometrical Parameters of 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C(ring)-N(imidazole) | Calculated Value |

| C(imidazole)=N | Calculated Value | |

| C(imidazole)-C(propyl) | Calculated Value | |

| C(propyl)-C(propyl) | Calculated Value | |

| C(propyl)-O | Calculated Value | |

| O-H | Calculated Value | |

| Bond Angle | C-N-C (imidazole) | Calculated Value |

| N-C=N (imidazole) | Calculated Value | |

| C-C-C (propyl chain) | Calculated Value | |

| C-C-O (propyl chain) | Calculated Value | |

| Dihedral Angle | C(ring)-C(ring)-N-C | Calculated Value |

| N-C-C-C (imidazole-propyl) | Calculated Value | |

| C-C-C-O (propyl chain) | Calculated Value | |

| (Note: "Calculated Value" will be populated upon actual computation) |

Frontier Molecular Orbital (FMO) Analysis